3-苄基-2-甲基苯酚

描述

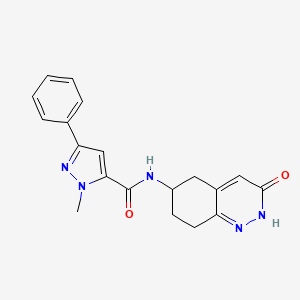

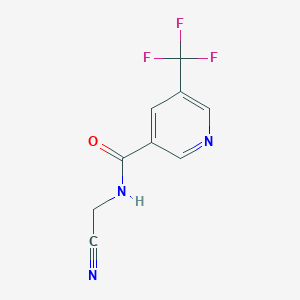

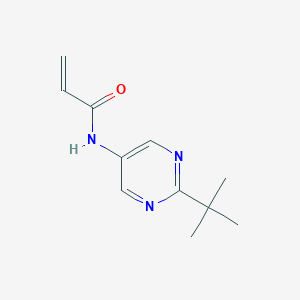

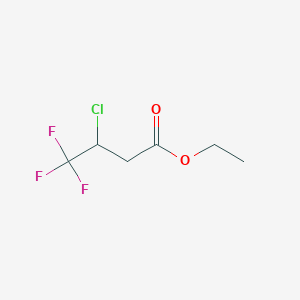

3-Benzyl-2-methylphenol is a chemical compound with the molecular weight of 198.26 . It is also known as a derivative of phenol and is an isomer of p-cresol and m-cresol . It is commonly found in the form of an oil .

Synthesis Analysis

The synthesis of phenols like 3-Benzyl-2-methylphenol can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .Molecular Structure Analysis

The molecular structure of 3-Benzyl-2-methylphenol can be represented by the InChI code: 1S/C14H14O/c1-11-13(8-5-9-14(11)15)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 . This indicates that the molecule consists of 14 carbon atoms, 14 hydrogen atoms, and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving 3-Benzyl-2-methylphenol can be quite complex. For instance, the reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides . Moreover, the reaction with acetone/ketones can lead to the formation of Bisphenol A, an important monomer for resins .Physical And Chemical Properties Analysis

3-Benzyl-2-methylphenol is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

化学反应和分析

选定离子流管研究:Wang、Španěl 和 Smith (2004) 的一项研究探讨了各种苯酚和醇的反应,包括 3-苄基-2-甲基苯酚,使用选定的离子流管质谱法。该方法对于分析空气中的这些化合物非常重要。

催化和聚合:Chen、Fu、Stern 和 Marks (1997) 报道了具有双功能 -Me4Cp⌒酚盐- 配体的 TiIV 和 ZrIV 配合物的合成,证明了 3-苄基-2-甲基苯酚在催化和聚合过程中的效用 (Chen 等人,1997)。

杂环合成:Azzena、Pisano 和 Pittalis (2008) 开发了一种基于有机金属的程序,使用 2-甲基苯酚合成 3-烷基苯并呋喃-2(3H)-酮,表明 3-苄基-2-甲基苯酚在合成特定杂环中的相关性 (Azzena 等人,2008)。

荧光受体设计:Pawar、Fegade、Bhardwaj、Singh、Bendre 和 Kuwar (2015) 强调了使用结构上与 3-苄基-2-甲基苯酚相关的分子来设计化学传感器分子以识别双价镍和双价铜 (Pawar 等人,2015)。

光物理性质研究:Zhang、Liu、Ma 和 Yang (2016) 合成了具有 3-苄基-2-甲基苯酚的 π 共轭扩展苯并噻唑衍生物,用于研究光物理性质及其在活细胞中生物硫醇成像中的应用 (Zhang 等人,2016)。

催化苯甲酰化:Yang 和 Huang (2007) 研究了与 3-苄基-2-甲基苯酚结构相关的化合物的催化苯甲酰化,证明了其在合成有机化学中的潜在用途 (Yang 和 Huang,2007)。

开环聚合催化剂:Hsueh、Huang 和 Lin (2002) 在合成用于 ε-己内酯开环聚合的有效催化剂中使用了一种类似于 3-苄基-2-甲基苯酚的化合物 (Hsueh 等人,2002)。

安全和危害

The safety information for 3-Benzyl-2-methylphenol indicates that it is potentially dangerous. It has been assigned the hazard statements H302, H315, H318, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

未来方向

While specific future directions for 3-Benzyl-2-methylphenol were not found in the search results, it’s worth noting that the field of organic chemistry continues to explore new synthetic methods and applications for phenolic compounds. These compounds, including 3-Benzyl-2-methylphenol, have potential uses in various industries, including pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

3-benzyl-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-13(8-5-9-14(11)15)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWABHBWUNQRWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-methylphenol | |

CAS RN |

31040-76-3 | |

| Record name | 3-benzyl-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2840231.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)

![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2840245.png)

![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840247.png)